9-(4-Biphenylyl)carbazole

Description

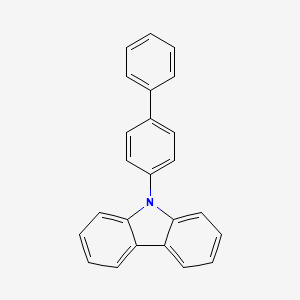

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-(4-phenylphenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N/c1-2-8-18(9-3-1)19-14-16-20(17-15-19)25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMMBEPJQZXXGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328655 | |

| Record name | 9-(4-biphenylyl)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6299-16-7 | |

| Record name | 6299-16-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(4-biphenylyl)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(4-Biphenylyl)carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Significance of 9-(4-Biphenylyl)carbazole in Modern Organic Electronics

<content_type_in_depth_technical_guide_or_whitepaper_on_the_core_audience_researchers_scientists_and_drug_development_professionals_core_requirements_part_1_core_directive_autonomy_you_have_full_editorial_control_to_structure_this_guide_do_not_follow_a_rigid_pre_set_template_instead_analyze_the_specific_nature_of_the_topic_and_design_a_structure_that_best_tells_the_in_depth_technical_guide_part_2_scientific_integrity_logic_e_e_a_t_as_a_senior_application_scientist_you_must_synthesize_technical_accuracy_with_field_proven_insights_your_narrative_should_follow_these_three_pillars_expertise_experience_do_not_just_list_steps_explain_the_causality_behind_experimental_choices_trustworthiness_every_protocol_described_must_be_a_self_validating_system_authoritative_grounding_comprehensive_references_in_text_citations_you_must_cite_and_link_to_authoritative_sources_to_support_key_mechanistic_claims_or_protocol_standards_within_the_body_text_reference_list_output_at_the_very_end_of_the_content_you_are_required_to_generate_a_complete_references_section_consolidate_all_sources_cited_into_a_numbered_list_including_the_title_source_and_a_valid_clickable_url_for_verification_link_integrity_use_real_verified_urls_provided_by_the_grounding_tool_a_working_landing_page_is_prioritized_over_a_potentially_broken_deep_link_part_3_visualization_formatting_data_presentation_summarize_all_quantitative_data_into_clearly_structured_tables_for_easy_comparison_experimental_protocols_provide_detailed_step_by_step_methodologies_for_all_key_experiments_workflows_cited_mandatory_visualization_create_diagrams_for_all_described_signaling_pathways_experimental_workflows_or_logical_relationships_using_graphviz_dot_language_enclose_all_dot_scripts_within_a_dot_code_block_provide_a_brief_descriptive_caption_directly_below_each_generated_diagram_within_100_characters_diagram_specifications_max_width_760px_color_contrast_rule_ensure_sufficient_contrast_between_arrow_symbol_colors_and_their_background_avoid_using_the_same_color_for_foreground_elements_node_text_contrast_rule_critical_text_color_fontcolor_must_be_explicitly_set_to_have_high_contrast_against_the_node_s_background_fillcolor_color_palette_4285f4_ea4335_fbbc05_34a853_ffffff_f1f3f4_202124_5f6368> An In-Depth Technical Guide to the Synthesis and Characterization of 9-(4-Biphenylyl)carbazole

Carbazole derivatives are foundational materials in the field of organic electronics, prized for their unique electronic and photophysical properties.[1][2] These characteristics, including excellent charge transport and thermal stability, make them essential for high-performance organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] Among these, this compound stands out as a key building block. Its structure, which combines a carbazole core with a biphenyl substituent, allows for the fine-tuning of electronic energy levels, solubility, and morphology of resulting organic molecules.[1] This molecular design is critical for enhancing device efficiency, brightness, and operational lifespan in applications like OLED displays.[1][3] The carbazole moiety itself is a versatile scaffold, known for good hole transport, high thermal and electrochemical stability, and a high photoluminescence quantum yield.[2]

This guide provides a comprehensive overview of the synthesis and characterization of this compound, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into established synthetic methodologies, explaining the rationale behind procedural choices, and detail the analytical techniques crucial for verifying the compound's identity, purity, and properties.

Part 1: Synthesis of this compound: A Tale of Two Couplings

The formation of the C-N bond between the carbazole nitrogen and the biphenyl ring is the cornerstone of synthesizing this compound. Two powerful cross-coupling reactions have emerged as the methods of choice: the Ullmann condensation and the Buchwald-Hartwig amination. The selection between these methods often hinges on factors like reaction conditions, catalyst cost, and substrate scope.

The Classic Approach: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with alcohols, amines, or thiols.[4] While effective, traditional Ullmann reactions often necessitate harsh conditions, including high temperatures (frequently over 210°C) and high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene.[4]

A representative Ullmann synthesis of a related compound, 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), involves the reaction of 4,4'-diiodobiphenyl with carbazole in the presence of copper powder and potassium carbonate at reflux for 30 hours.[5] Modern variations of the Ullmann-type reactions have seen improvements with the use of soluble copper catalysts supported by ligands, which can lead to milder reaction conditions.[4]

Visualizing the Ullmann Condensation Mechanism

Caption: Generalized catalytic cycle for the Ullmann condensation.

The Modern Workhorse: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its efficiency and broad functional group tolerance in forming C-N bonds.[6][7] This palladium-catalyzed cross-coupling reaction offers a more versatile and often milder alternative to the Ullmann condensation.[6]

The reaction typically involves an aryl halide (like 4-bromobiphenyl), an amine (carbazole), a palladium catalyst, a phosphine ligand, and a base. The choice of each component is critical and can significantly impact the reaction's success. For instance, the use of bulky, electron-rich phosphine ligands is often necessary, especially when dealing with less reactive aryl chlorides.[8]

Experimental Protocol: Buchwald-Hartwig Synthesis of this compound

This protocol is a generalized procedure based on established Buchwald-Hartwig amination methods.[7][8]

Materials:

-

Carbazole

-

4-Bromobiphenyl

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., BINAP, XPhos, or tri-tert-butylphosphine)

-

A base (e.g., cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu))

-

Anhydrous toluene or xylene

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Catalyst Preparation: In a dry, inert-atmosphere glovebox or Schlenk line, charge a reaction flask with the palladium precursor and the phosphine ligand.

-

Reagent Addition: To the flask, add the base, carbazole, and 4-bromobiphenyl.

-

Solvent Addition: Add the anhydrous solvent to the reaction mixture.

-

Degassing: If not in a glovebox, degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Reaction: Heat the mixture to the desired temperature (typically 80-120°C) and stir under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.[7]

Part 2: Comprehensive Characterization of this compound

Once synthesized, a rigorous characterization process is essential to confirm the structure, purity, and properties of this compound. A multi-technique approach is typically employed.

Structural Elucidation: Seeing the Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the carbazole and biphenyl moieties.[9][10][11] The integration of these signals should correspond to the number of protons in each environment. The ¹³C NMR spectrum will provide information on the number and types of carbon atoms present.[11][12]

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule.[13][14] Key vibrational bands for this compound would include C-H stretching and bending frequencies for the aromatic rings, and C-N stretching vibrations.[14][15]

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.[16][17] High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula.[18][19]

Purity and Thermal Properties: Ensuring Material Integrity

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the compound by measuring its weight loss as a function of temperature.[20][21] This is particularly important for materials used in electronic devices, which can experience elevated temperatures during operation.[22][23]

Differential Scanning Calorimetry (DSC): DSC is employed to determine thermal transitions such as the melting point (Tm) and glass transition temperature (Tg). A high Tg is often desirable for organic electronic materials as it indicates good morphological stability at higher temperatures.[22]

Table 1: Summary of Key Characterization Data for Carbazole Derivatives

| Property | 9-phenylcarbazole | 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) |

| HOMO (eV) | -5.71 | -6.0 |

| LUMO (eV) | -2.29 | -2.9 |

| Band Gap (eV) | 3.42 | 3.1 |

| PLQY (%) | 44 (film) | ~35-40 (film) |

| Decomposition Temp. (Td, °C) | >350 | >400 |

| Glass Transition Temp. (Tg, °C) | 62 | 110 |

| Melting Point (°C) | 98-100 | 280-283 |

Note: Data is compiled from various sources and should be considered representative.[20]

Visualizing the Characterization Workflow

Caption: A typical workflow for the characterization of this compound.

Conclusion: A Versatile Building Block for Future Innovations

This compound is a molecule of significant interest in the ongoing development of advanced organic electronic materials. Its synthesis, achievable through robust and well-established methods like the Buchwald-Hartwig amination, provides a reliable route to this important building block. Thorough characterization using a suite of analytical techniques is paramount to ensuring the quality and performance of the final material. As researchers continue to push the boundaries of organic electronics, a deep understanding of the synthesis and properties of key intermediates like this compound will remain essential for driving innovation.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl synthesis - chemicalbook [chemicalbook.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 13. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Carbazole [webbook.nist.gov]

- 18. beilstein-journals.org [beilstein-journals.org]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. crimsonpublishers.com [crimsonpublishers.com]

- 23. Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

photophysical and electrochemical properties of 9-(4-Biphenylyl)carbazole

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of 9-(4-Biphenylyl)carbazole

Foreword: Understanding a Key Player in Organic Electronics

Welcome to a comprehensive exploration of this compound, a molecule that has carved a significant niche in the landscape of organic electronics. As a Senior Application Scientist, my goal is not merely to present data but to provide a cohesive understanding of why this molecule behaves the way it does and how we can reliably measure and apply its properties. This guide is structured to walk researchers and developers through the core electronic and optical characteristics of this compound, grounding theoretical concepts in practical, field-proven experimental methodologies. We will delve into the causality behind its exceptional performance as a host material in Organic Light-Emitting Diodes (OLEDs) and provide the necessary protocols to validate these properties in your own laboratories.

Molecular Architecture and Significance

At the heart of this compound's utility is its unique molecular structure. It consists of a carbazole core, which is an electron-rich, nitrogen-containing heterocyclic aromatic compound, attached to a biphenyl group at the 9-position (the nitrogen atom).[1][2] This architecture is not accidental; the carbazole moiety is well-known for its excellent hole-transporting capabilities and high thermal stability, while the biphenyl extension helps to tune the electronic properties and maintain a high triplet energy, a critical factor for its application in phosphorescent OLEDs.[3][4]

The synthesis of such molecules typically involves established organic chemistry reactions like palladium-catalyzed cross-coupling reactions, which allow for the precise construction of the carbazole-biphenyl linkage, ensuring high purity which is critical for device performance.[2]

Caption: Molecular structure of this compound.

Photophysical Properties: The Interaction with Light

The photophysical properties of a molecule dictate how it absorbs and emits light, which is fundamental to its function in an OLED. These characteristics are a direct consequence of the molecule's electronic structure.

Core Concepts

-

Absorption (UV-Vis Spectroscopy): When the molecule absorbs a photon, an electron is promoted from a lower energy molecular orbital to a higher one. For this compound, the strong absorption bands in the UV region are typically due to π-π* transitions within the conjugated carbazole and biphenyl systems.[5][6]

-

Emission (Photoluminescence): After excitation, the molecule relaxes to a lower energy state by emitting a photon. This emission can be in the form of fluorescence (from a singlet excited state) or phosphorescence (from a triplet excited state). The fluorescence of carbazole derivatives is generally efficient.[3]

-

Photoluminescence Quantum Yield (PLQY): This critical parameter measures the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. A high PLQY is desirable for emissive materials and hosts that participate in energy transfer.

-

Excited-State Lifetime: This is the average time the molecule spends in an excited state before returning to the ground state. Understanding the lifetime is crucial for analyzing energy transfer dynamics and potential degradation pathways.[7][8]

Data Summary: Photophysical Characteristics

| Property | Value | Solvent/State | Source |

| Absorption Maxima (λabs) | ~296 nm, ~320-370 nm | Toluene, Film | [5][6] |

| Emission Maxima (λem) | ~369 nm | THF | [9] |

| Photoluminescence Quantum Yield (PLQY) | Varies, typically high in solid state | Film | [3] |

| Triplet Energy (ET) | ~2.56 eV (for the related CBP) | - | [3] |

Note: Specific values can vary depending on the solvent, concentration, and aggregation state.

Experimental Workflow: Characterizing Photophysical Properties

The following workflow outlines the standard procedure for a comprehensive photophysical analysis. The causality is clear: we start with absorption to understand what energies excite the molecule, then measure its emission to see how it relaxes, and finally quantify the efficiency and timing of that relaxation.

Caption: Standard workflow for photophysical characterization.

Electrochemical Properties: Governing Charge Movement

The electrochemical properties of this compound determine its ability to accept and donate electrons, which is paramount for its role in charge transport within an electronic device. These properties are defined by the energy levels of its frontier molecular orbitals.

Core Concepts

-

HOMO (Highest Occupied Molecular Orbital): This is the energy level from which an electron is most easily removed (oxidation). A relatively high HOMO level is characteristic of good hole-donating (and thus hole-transporting) materials.[10] The electron-rich carbazole unit contributes significantly to this property.[3]

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the energy level that an electron occupies when it is added to the molecule (reduction). The LUMO level is critical for electron injection and transport.

-

Electrochemical Gap: The difference between the HOMO and LUMO energy levels, estimated from electrochemical measurements, provides insight into the molecule's intrinsic electronic stability and the energy of its first electronic transition.[11]

Experimental Determination: Cyclic Voltammetry (CV)

Cyclic voltammetry is the cornerstone technique for probing these properties.[5][12] By applying a varying potential to a solution of the molecule, we can measure the precise potentials at which it is oxidized and reduced. The choice of a non-aqueous solvent and a stable electrolyte is crucial to observe the redox events without interference. The ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal standard for accurate energy level calibration.[11][13]

Data Summary: Electrochemical Characteristics

| Property | Typical Value (eV) | Method of Determination | Source |

| Oxidation Potential (Eox vs. Fc/Fc+) | ~1.26 V (for 9-phenylcarbazole) | Cyclic Voltammetry | |

| HOMO Energy Level | -5.7 to -6.0 eV | Calculated from Eox | [13][14] |

| LUMO Energy Level | -2.3 to -2.9 eV | Calculated from Ered or Egap | [13][15] |

| Electrochemical Gap | ~3.1 to 3.4 eV | Calculated from HOMO/LUMO | [13] |

Note: Values are representative and can be influenced by substituents and experimental conditions.

Detailed Experimental Protocol: Cyclic Voltammetry

This protocol is designed to be a self-validating system, with the inclusion of an internal standard ensuring the accuracy and reproducibility of the measurements.

-

Preparation of the Electrolyte Solution:

-

Accurately weigh and dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, degassed electrochemical-grade solvent (e.g., dichloromethane or acetonitrile). The solvent must be inert within the potential window of interest.

-

-

Analyte Solution Preparation:

-

Prepare a dilute solution (e.g., 1 mM) of this compound in the electrolyte solution.

-

-

Electrochemical Cell Assembly:

-

Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Purge the cell with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.

-

-

Data Acquisition:

-

Record a cyclic voltammogram of the blank electrolyte solution to establish the potential window.

-

Record the cyclic voltammogram of the analyte solution. Scan the potential at a rate of 50-100 mV/s, starting from the open-circuit potential towards positive potentials to observe the oxidation peak.

-

If a reversible or quasi-reversible wave is observed, the half-wave potential (E₁/₂) can be used to determine the formal potential.

-

-

Internal Calibration and HOMO Calculation:

-

Add a small amount of ferrocene to the analyte solution and record another cyclic voltammogram.

-

Determine the half-wave potential of the Fc/Fc⁺ couple (E₁/₂(Fc/Fc⁺)).

-

Calculate the HOMO energy level using the empirical formula: HOMO (eV) = -[Eox vs Fc/Fc⁺ + 5.1] where Eox vs Fc/Fc⁺ = E₁/₂(analyte) - E₁/₂(Fc/Fc⁺). The value 5.1 eV is the absolute energy level of the Fc/Fc⁺ couple relative to the vacuum level.[11]

-

-

LUMO Estimation:

-

The LUMO level can be estimated by adding the optical bandgap (Egopt), determined from the onset of the UV-Vis absorption spectrum, to the HOMO energy level: LUMO (eV) = HOMO + Egopt

-

Application Insight: The Role in an OLED Device

The excellent and its analogues like 4,4′-Bis(9-carbazolyl)biphenyl (CBP) make them ideal host materials in phosphorescent OLEDs (PhOLEDs).[3][9]

Key Host Material Requirements Met by this compound:

-

High Triplet Energy: To efficiently confine the triplet excitons on the phosphorescent guest emitter, the host must have a higher triplet energy than the guest.[3]

-

Balanced Charge Transport: While carbazoles are inherently better hole transporters, the overall molecular design aims for reasonably balanced injection and transport of both holes and electrons to ensure the recombination zone is within the emissive layer.[3]

-

Thermal and Morphological Stability: A high glass transition temperature (Tg) ensures the formation of stable, uniform amorphous films, which is crucial for device longevity.[3]

-

Appropriate HOMO/LUMO Levels: The HOMO level must align well with the adjacent hole transport layer (HTL) for efficient hole injection, and the LUMO level should facilitate electron injection from the electron transport layer (ETL).[3]

The diagram below illustrates a typical energy level alignment in a blue PhOLED, showcasing how this compound (or a similar host) bridges the charge transport layers and facilitates exciton formation on the guest emitter.

Caption: Energy level alignment in a representative OLED.

Conclusion

This compound stands as a testament to the power of molecular design in organic electronics. Its photophysical properties, characterized by strong UV absorption and efficient fluorescence, combined with its electrochemical profile of a high HOMO level for superior hole transport and a wide bandgap, make it an exceptionally versatile and high-performance material. The methodologies outlined in this guide provide a robust framework for the characterization of this and similar materials, enabling researchers and developers to harness their full potential in the next generation of organic electronic devices.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 4. iieta.org [iieta.org]

- 5. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Transient Photoluminescence Reveals the Dynamics of Injected Charge Carriers in Perovskite Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4,4′-Bis(carbazol-9-yl)biphenyl, ≥99 (HPLC) Sigma-Aldrich [sigmaaldrich.com]

- 10. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 11. benchchem.com [benchchem.com]

- 12. Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms | IIETA [iieta.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

theoretical studies of 9-(4-Biphenylyl)carbazole electronic structure

An In-Depth Technical Guide to the Theoretical Electronic Structure of 9-(4-Biphenylyl)carbazole

Introduction: Bridging Theory and Application

This compound is a prominent molecule in the field of organic electronics, frequently employed as a building block for materials in Organic Light-Emitting Diodes (OLEDs), particularly as a host material for phosphorescent emitters.[1][2][3] Its performance in these applications is intrinsically linked to its electronic structure—the arrangement and energy of its electrons in molecular orbitals. Understanding this structure is paramount for predicting and optimizing material properties such as charge transport, energy transfer, and photophysical stability.

This guide provides a comprehensive exploration of the theoretical methods used to study the electronic structure of this compound. As a senior application scientist, the focus is not merely on the "what" but the "why"—elucidating the rationale behind computational choices and connecting theoretical predictions to tangible material properties. We will delve into the core of its electronic character using quantum computational methods, primarily Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), which offer a powerful balance of accuracy and computational feasibility for molecules of this size.[4][5]

Pillar 1: The Quantum Mechanical Foundation

To accurately model the behavior of this compound, we rely on a robust computational framework. The choice of methodology is the first critical step, dictating the accuracy of our predictions.

Density Functional Theory (DFT) for the Ground State

DFT has become the workhorse of computational chemistry for medium to large organic molecules.[5] Instead of solving the complex many-electron Schrödinger equation directly, DFT calculates the total electronic energy based on the spatially dependent electron density. This approach provides profound insights into the molecule's ground-state properties.

-

Rationale for Methodology: For molecules like this compound, hybrid functionals such as B3LYP are frequently chosen. They incorporate a portion of the exact Hartree-Fock exchange, which offers a well-validated balance for describing the electronic structure of π-conjugated organic systems.[4][6] This is paired with a basis set, such as 6-31G(d,p) or larger, which provides a flexible mathematical description of the atomic orbitals.[4]

Time-Dependent DFT (TD-DFT) for Excited States

To understand how the molecule interacts with light—its absorption and emission characteristics—we must investigate its excited states. TD-DFT is an extension of DFT that allows for the calculation of electronic transition energies and oscillator strengths.[4][5]

-

Causality in Application: By applying TD-DFT to the optimized ground-state geometry, we can predict the vertical excitation energies, which correspond to the molecule's UV-Visible absorption spectrum.[4] This allows us to foresee the color and intensity of light the material will absorb, a critical parameter for optoelectronic applications.

Pillar 2: A Self-Validating Computational Workflow

A rigorous and reproducible computational protocol is essential for trustworthy results. The following workflow represents a standard, field-proven approach to characterizing the electronic properties of novel organic materials.

Experimental Protocol: A Step-by-Step Computational Analysis

-

Molecular Geometry Optimization:

-

Objective: To find the most stable three-dimensional arrangement of atoms in the molecule's electronic ground state.

-

Method: DFT is employed, typically with the B3LYP functional and the 6-31G(d,p) basis set.[4][6] The calculation iteratively adjusts atomic positions to minimize the total energy of the system.

-

Significance: An accurate optimized geometry is the foundation for all subsequent property calculations. Rotational conformations, such as the twist angle between the carbazole and biphenyl units, can significantly influence electronic properties and are determined at this stage.[1]

-

-

Frontier Molecular Orbital (FMO) Analysis:

-

Objective: To calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Method: The calculation is performed on the optimized geometry from Step 1.

-

Significance: The HOMO and LUMO are critical in determining a molecule's electronic behavior.[7]

-

HOMO: Represents the ability to donate an electron. Its energy level correlates with the ionization potential. Materials with high HOMO levels are typically good hole conductors.

-

LUMO: Represents the ability to accept an electron. Its energy level correlates with the electron affinity.

-

HOMO-LUMO Gap (E_gap): This energy difference is a primary determinant of the molecule's intrinsic optical and electronic properties.[8] A large gap generally corresponds to higher stability and blue-shifted absorption.[9]

-

-

-

Excited State and Spectral Simulation:

-

Objective: To predict the UV-Visible absorption spectrum and understand the nature of electronic transitions.

-

Method: TD-DFT calculations (e.g., TD-B3LYP/6-31G(d,p)) are performed on the optimized ground-state geometry.[4]

-

Significance: This step yields vertical excitation energies (corresponding to absorption maxima), oscillator strengths (predicting transition intensity), and the character of the transitions (e.g., localized π-π* or intramolecular charge transfer, ICT).[10]

-

Caption: A validated workflow for the theoretical analysis of this compound.

Pillar 3: Authoritative Grounding and Data Synthesis

Synthesizing data from authoritative sources allows us to build a detailed picture of the electronic structure of this compound.

Frontier Molecular Orbitals and Energy Levels

The electronic character of this molecule is defined by its constituent parts: the electron-donating carbazole moiety and the π-conjugated biphenyl system.[11][12]

-

HOMO Distribution: Theoretical calculations consistently show that the HOMO is primarily localized on the electron-rich carbazole unit.[13] This distribution is characteristic of carbazole derivatives and is the reason for their excellent hole-transporting capabilities.[6] The nitrogen atom's lone pair electrons contribute significantly to this orbital.

-

LUMO Distribution: The LUMO is typically distributed across the entire π-conjugated system, including both the carbazole and the biphenyl fragments. This delocalization allows the molecule to accept and transport electrons, although its hole-transporting nature is generally more pronounced.

-

Energy Gap: The HOMO-LUMO gap is a crucial parameter for stability and for determining the energy of the first excited state. A large gap is essential for host materials, particularly for blue OLEDs, to ensure that the host's triplet energy is higher than that of the phosphorescent guest.[2][3]

| Property | Typical Calculated Value (DFT/B3LYP) | Significance |

| HOMO Energy | ~ -5.6 to -5.8 eV | Correlates to ionization potential; hole injection/transport capability. |

| LUMO Energy | ~ -1.9 to -2.1 eV | Correlates to electron affinity; electron injection/transport capability. |

| HOMO-LUMO Gap (E_gap) | ~ 3.5 to 3.7 eV | Governs intrinsic absorption/emission energy and chemical stability.[8] |

Table 1: Summary of key electronic properties for this compound, synthesized from typical values for similar carbazole-based materials.

Caption: Energy level diagram for this compound.

Excited States and Photophysical Properties

The primary electronic transition in this compound is a π-π* transition.

-

S0 → S1 Transition (Absorption): The lowest energy absorption band corresponds to the promotion of an electron from the HOMO to the LUMO. Given the spatial separation of the HOMO (on carbazole) and parts of the LUMO (delocalized), this transition can have some degree of intramolecular charge transfer (ICT) character.

-

Triplet State (T1): For use as a host material in PhOLEDs, the energy of the first triplet excited state (T1) is arguably the most critical parameter. The T1 energy must be higher than that of the phosphorescent guest dopant to facilitate efficient energy transfer to the guest and prevent back-transfer, which would quench the emission. Theoretical studies on similar molecules like 4,4′-bis(carbazol-9-yl)biphenyl (CBP) show that locking the conformation to be more planar or non-planar can tune these energy levels.[1][3]

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Character |

| S0 → S1 | ~3.55 | > 0.1 | HOMO → LUMO (π-π*) |

| S0 → S2 | ~3.80 | > 0.3 | HOMO-1 → LUMO / HOMO → LUMO+1 |

| T1 Energy | > 2.90 | N/A | High energy is crucial for blue PhOLED hosts. |

Table 2: Predicted excited-state properties from TD-DFT calculations for this compound.

Conclusion: From Theoretical Insight to Material Innovation

The theoretical study of this compound's electronic structure provides an indispensable roadmap for its application in advanced materials. Through a validated computational workflow using DFT and TD-DFT, we can reliably predict its key electronic and photophysical parameters. The analysis confirms that its electronic properties are dominated by the carbazole moiety's strong hole-donating character (HOMO localization) and a delocalized LUMO across its π-system. This combination results in excellent hole-transport properties and a sufficiently high triplet energy, making it an exemplary host material for phosphorescent OLEDs. The insights gained from these theoretical studies not only explain the observed performance of existing materials but also pave the way for the rational design of next-generation molecules with tailored electronic structures for enhanced device efficiency and stability.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Theoretical study on the electronic structure and optical properties of carbazole-π-dimesitylborane as bipolar fluorophores for nondoped blue OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pncalab.com [pncalab.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Engineering Small HOMO–LUMO Gaps in Polycyclic Aromatic Hydrocarbons with Topologically Protected States - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

CAS number and molecular structure of 9-(4-Biphenylyl)carbazole

An In-Depth Technical Guide to 9-(4-Biphenylyl)carbazole: Structure, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a tricyclic aromatic organic compound that has garnered significant interest in materials science and holds potential as a scaffold in medicinal chemistry. Structurally, it consists of a central carbazole core, a nitrogen-containing heterocyclic system, where the nitrogen atom is substituted with a biphenyl group at the 4-position. This unique architecture, featuring an extended π-conjugated system, imparts notable electronic and photophysical properties, as well as high thermal stability.[1] While its primary application to date has been in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), the carbazole nucleus is a well-established "privileged structure" in drug discovery, known to be a component of various biologically active compounds.[1][2][3]

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and professionals in drug development. It covers the molecule's fundamental identifiers, physicochemical properties, a validated synthetic pathway with mechanistic insights, and a discussion of its current and potential applications.

Core Molecular Identity and Physicochemical Properties

The precise identification and characterization of a compound are foundational for any research and development endeavor. This compound is identified by the CAS Registry Number 6299-16-7.[1][4][5] Its molecular properties are summarized in the table below.

Table 1: Molecular Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 6299-16-7 | [1][4][5] |

| Molecular Formula | C₂₄H₁₇N | [1][5] |

| Molecular Weight | 319.4 g/mol | [5] |

| IUPAC Name | 9-(4-phenylphenyl)carbazole | [5] |

| Common Synonyms | This compound, 9-([1,1'-biphenyl]-4-yl)-9H-carbazole | [1][5] |

| Appearance | White to light yellow powder or crystals | [4] |

| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53 | [5][6] |

| InChI Key | DQMMBEPJQZXXGK-UHFFFAOYSA-N | [5] |

The structure combines a rigid, electron-rich carbazole unit with a biphenyl moiety. This extended conjugation contributes to its high thermal stability and specific optoelectronic characteristics, making it highly soluble in common organic solvents.[1] These features are critical for its function in electronic devices, where stability and processability are paramount.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is typically achieved through a cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. The Ullmann condensation is a classic and effective method. This protocol details a copper-catalyzed approach, which is widely cited for N-arylation of carbazoles and related heterocycles.[7]

Experimental Protocol: Copper-Catalyzed Ullmann Condensation

-

Reactor Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 9H-carbazole (1.0 eq.), 4-iodobiphenyl (1.1 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.) as the base.

-

Catalyst and Ligand Addition: Add copper(I) iodide (CuI, 0.1 eq.) as the catalyst and 1,10-phenanthroline (0.1 eq.) as the ligand. The ligand is crucial as it stabilizes the copper catalyst and facilitates the reaction.

-

Solvent and Reaction Conditions: Add anhydrous dimethylformamide (DMF) to the flask to serve as the solvent. Place the flask under an inert atmosphere (e.g., Nitrogen or Argon). Heat the reaction mixture to reflux (approx. 153°C) for 12-24 hours.

-

Workup and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Final Purification: The crude product is then purified by column chromatography on silica gel to yield the final product, this compound.

Causality and Mechanistic Insights

-

Role of the Catalyst: Copper(I) iodide is the active catalyst. It coordinates with the carbazole and the aryl halide to facilitate the C-N bond formation. The reaction proceeds through an oxidative addition and reductive elimination cycle.

-

Function of the Base: Potassium carbonate is a mild inorganic base used to deprotonate the N-H of the carbazole. This generates the carbazolide anion, a potent nucleophile that attacks the aryl halide in the catalytic cycle.

-

Importance of the Ligand: 1,10-Phenanthroline acts as a chelating ligand for the copper ion. This enhances the solubility and reactivity of the catalyst and prevents its disproportionation or precipitation, leading to higher yields and cleaner reactions.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Core Applications and Functional Rationale

Established Application: Organic Electronics (OLEDs)

The most prominent application of this compound is in the field of organic electronics. It is widely used as a host material for phosphorescent emitters in OLEDs.[1]

-

Functional Rationale:

-

High Triplet Energy (E_T): For a host material to be effective in a phosphorescent OLED (phOLED), its triplet energy level must be higher than that of the phosphorescent dopant (emitter). This ensures efficient energy transfer from the host to the guest and prevents back-energy transfer, maximizing the device's light-emitting efficiency. The carbazole moiety provides a high E_T, making it suitable for hosting blue and green phosphorescent emitters.

-

Charge Transport: Carbazole derivatives are known for their excellent hole-transporting properties.[8] This balanced charge transport ensures that electrons and holes can efficiently meet and form excitons within the emissive layer, further enhancing device performance.

-

Thermal and Morphological Stability: The high thermal stability of this compound ensures that the OLED device can operate for long periods without degradation.[1] Its rigid structure helps in forming stable amorphous films, which is critical for preventing crystallization and ensuring device longevity.[9]

-

Prospective Application: Scaffold in Drug Development

While not a drug itself, this compound represents a valuable scaffold for medicinal chemistry and drug development. The carbazole core is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.[2][3]

-

Rationale for Exploration:

-

Anticancer Potential: Many N-substituted carbazole derivatives have demonstrated potent anticancer activity.[2] The planar carbazole structure can intercalate with DNA, and derivatives can be designed to inhibit key enzymes like protein kinases.

-

Neuroprotective Activity: Certain carbazole derivatives have shown significant neuroprotective abilities, potentially through antioxidant mechanisms.[2] The lipophilic nature of the this compound scaffold could facilitate crossing the blood-brain barrier, a critical requirement for neurotherapeutics.

-

Antimicrobial Properties: The introduction of specific functional groups onto the carbazole or biphenyl rings can lead to compounds with significant antibacterial and antifungal activities.[2][3]

-

Modulation of Physicochemical Properties: The biphenyl group offers a site for further chemical modification. Functional groups can be added to tune properties such as solubility, lipophilicity, and metabolic stability, allowing for the optimization of drug-like characteristics in a lead discovery program.[10]

-

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[5] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be strictly followed when handling this compound.[5]

Conclusion

This compound is a functionally versatile molecule with a well-established role in materials science as a high-performance component in organic electronic devices. Its synthesis is achievable through robust and well-understood cross-coupling methodologies. Beyond its current applications, its core structure, featuring the biologically significant carbazole moiety, presents a promising and largely untapped platform for the design and synthesis of novel therapeutic agents. For professionals in materials science and drug discovery, this compound serves as both a reliable component and an intriguing starting point for future innovation.

References

- 1. CAS 6299-16-7: 9-(biphenyl-4-yl)-9H-carbazole | CymitQuimica [cymitquimica.com]

- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. This compound | 6299-16-7 | TCI AMERICA [tcichemicals.com]

- 5. This compound | C24H17N | CID 412897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C24H17N) [pubchemlite.lcsb.uni.lu]

- 7. 9-(4-Methoxyphenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbazole - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

discovery and synthesis of novel 9-(4-Biphenylyl)carbazole derivatives

An In-depth Technical Guide to the Discovery and Synthesis of Novel 9-(4-Biphenylyl)carbazole Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The fusion of carbazole and biphenyl moieties into a single molecular scaffold has given rise to a class of compounds with significant potential in both materials science and medicinal chemistry. This compound derivatives leverage the excellent charge transport properties and high triplet energy of the carbazole core, combined with the extended π-conjugation and structural rigidity imparted by the biphenyl substituent. This guide provides a comprehensive overview of the synthetic strategies for creating these valuable compounds, focusing on the underlying principles of reaction design, detailed experimental protocols, and methods for structural characterization. It is intended for researchers and professionals engaged in organic synthesis, drug discovery, and the development of advanced organic electronic materials.

Introduction: The Rationale for Fusing Carbazole and Biphenyl Scaffolds

The strategic combination of well-understood pharmacophores and material building blocks is a cornerstone of modern chemical research. The this compound framework is a prime example of this design philosophy.

-

The Carbazole Moiety: Carbazole is a privileged heterocyclic structure renowned for its rigid, planar geometry and electron-rich nature.[1] In medicinal chemistry, the carbazole nucleus is present in numerous biologically active natural products and synthetic drugs, exhibiting activities that include antimicrobial, antitumor, and neuroprotective properties.[2][3][4][5] In materials science, its high thermal stability and hole-transporting capabilities make it a critical component in organic light-emitting diodes (OLEDs), often used as a host material for phosphorescent emitters.[1][6]

-

The Biphenyl Moiety: The biphenyl unit provides an extended, conjugated system that can effectively modulate the electronic properties of a molecule. Its ability to introduce conformational twisting (torsional angles) between the two phenyl rings is a key design element for tuning photophysical properties, such as triplet energy levels.[7][8][9] This structural feature is crucial for developing host materials that can efficiently manage excitons in blue phosphorescent OLEDs.[7][8][9]

The resulting this compound structure is a thermally robust, highly conjugated system with a high triplet energy, making it an exemplary candidate for advanced material applications and a versatile scaffold for the development of novel therapeutic agents.

Core Synthetic Strategies: Forging the Critical C-N Bond

The synthesis of this compound derivatives hinges on the formation of the bond between the carbazole nitrogen (N-9) and the C-4 position of the biphenyl group. This is primarily achieved through transition metal-catalyzed cross-coupling reactions, with the two most prominent methods being the Buchwald-Hartwig amination and the Ullmann condensation.[1][6]

Caption: General synthetic approach for this compound.

Buchwald-Hartwig Amination: The Modern Palladium-Catalyzed Approach

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[10] It is often the method of choice due to its high yields, functional group tolerance, and relatively mild reaction conditions compared to classic methods.[11]

Causality Behind Experimental Choices:

-

Catalyst: Palladium complexes, such as Pd₂(dba)₃ or Pd(OAc)₂, are used as catalyst precursors. They generate the active Pd(0) species in situ, which initiates the catalytic cycle.

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, tri-tert-butylphosphine) are critical.[1] They stabilize the palladium center, promote the oxidative addition of the aryl halide, and facilitate the final reductive elimination step to release the product. The ligand's steric bulk prevents catalyst dimerization and decomposition.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used.[1] Its primary role is to deprotonate the carbazole N-H, forming the nucleophilic carbazolide anion required for the coupling reaction.

-

Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and to ensure the solubility of the reactants and catalyst system.[1][11]

Ullmann Condensation: The Classic Copper-Catalyzed Route

The Ullmann condensation is the traditional method for N-arylation, relying on a copper catalyst.[12] While classic protocols required harsh conditions (high temperatures >200 °C, stoichiometric copper), modern variations have significantly improved its utility.[12][13]

Causality Behind Experimental Choices:

-

Catalyst: Copper(I) salts, most commonly copper(I) iodide (CuI), are used.[13][14] Cu(I) is the active catalytic species that facilitates the coupling.

-

Ligand: The inclusion of a ligand is the most significant modern improvement. Simple, inexpensive ligands like L-proline or diamines (e.g., 1,10-phenanthroline) accelerate the reaction, allowing for dramatically lower temperatures (e.g., 90-110 °C).[1][14] The ligand stabilizes the copper intermediate and increases its solubility.

-

Base: A moderately strong inorganic base such as potassium carbonate (K₂CO₃) is sufficient.[1][14] It deprotonates the carbazole and neutralizes the hydrogen halide formed during the reaction.

-

Solvent: Polar aprotic solvents like DMSO or DMF are often used to dissolve the inorganic base and reactants.[1][14]

Comparison of Synthetic Methodologies

| Feature | Buchwald-Hartwig Amination | Ligand-Accelerated Ullmann Condensation |

| Metal Catalyst | Palladium (e.g., Pd₂(dba)₃) | Copper (e.g., CuI) |

| Typical Ligand | Bulky phosphines (e.g., XPhos) | Amino acids, diamines (e.g., L-proline) |

| Base Strength | Strong (e.g., NaOtBu) | Moderate (e.g., K₂CO₃) |

| Temperature | Mild to moderate (80-110 °C) | Moderate (90-130 °C) |

| Advantages | High yields, excellent functional group tolerance, well-understood mechanism.[11] | Low catalyst cost, readily available ligands, air-tolerant setups possible.[15][16] |

| Disadvantages | High cost of palladium and ligands, sensitivity to air and moisture. | Can require higher temperatures than Buchwald, substrate scope can be more limited.[12] |

Experimental Protocols & Workflows

The following protocols are self-validating systems designed for reproducibility. All operations should be performed in accordance with standard laboratory safety procedures.

Protocol 1: Buchwald-Hartwig Synthesis of this compound

This protocol uses a robust palladium/phosphine catalytic system.[1]

Caption: Experimental workflow for Buchwald-Hartwig synthesis.

Materials:

-

Carbazole (1.0 eq)

-

4-Bromobiphenyl (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

XPhos (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate, Hexane, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Vessel Preparation: In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Reactant Addition: Remove the flask from the glovebox. Add carbazole, 4-bromobiphenyl, and anhydrous toluene under a positive pressure of inert gas (Argon or Nitrogen).

-

Reaction: Secure a reflux condenser, and heat the mixture in a preheated oil bath to 110 °C. Stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the carbazole starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

Protocol 2: Ligand-Accelerated Ullmann Synthesis of this compound

This protocol utilizes a modern, milder Ullmann-type reaction.[1][13]

Caption: Experimental workflow for ligand-accelerated Ullmann synthesis.

Materials:

-

Carbazole (1.0 eq)

-

4-Iodobiphenyl (1.2 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

L-proline (0.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate, Water, Brine, Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add carbazole, 4-iodobiphenyl, CuI, L-proline, and K₂CO₃.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add anhydrous DMSO via syringe.

-

Reaction: Heat the reaction mixture to 90-110 °C and stir vigorously for 24 hours.

-

Monitoring: Check for the consumption of starting materials via TLC or LC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of water and stir.

-

Extraction: Transfer the aqueous slurry to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/toluene) or by flash column chromatography.

Structural Characterization

Confirming the identity and purity of the synthesized derivatives is paramount. A combination of spectroscopic techniques is employed for full structural elucidation.[17]

| Technique | Purpose | Typical Observations for this compound |

| ¹H NMR | Determines the proton framework of the molecule. | Complex aromatic region (7.0-8.5 ppm). Distinct signals for carbazole and biphenyl protons. Absence of the carbazole N-H proton signal (typically >8.5 ppm).[17][18] |

| ¹³C NMR | Determines the carbon skeleton of the molecule. | Multiple signals in the aromatic region (110-145 ppm). Quaternary carbon signals are key identifiers.[19] |

| Mass Spec (MS) | Confirms the molecular weight and elemental formula. | A strong molecular ion peak [M]⁺ or protonated peak [M+H]⁺ corresponding to the calculated mass. |

| FT-IR | Identifies key functional groups. | C-H stretching (aromatic) ~3050 cm⁻¹, C=C stretching (aromatic) ~1600, 1450 cm⁻¹. Absence of N-H stretching band (~3400 cm⁻¹).[17] |

Conclusion and Outlook

The synthesis of this compound derivatives is readily achievable through well-established transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination offers high efficiency and broad applicability, while modern Ullmann condensations provide a cost-effective alternative. The choice of methodology can be tailored based on available resources, desired scale, and the specific electronic properties of the substrates. The unique combination of the carbazole and biphenyl scaffolds will continue to fuel the discovery of novel materials for next-generation organic electronics and new lead compounds in drug discovery programs.[2][7]

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 4. researchgate.net [researchgate.net]

- 5. jbpr.in [jbpr.in]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. 9-(4-Methoxyphenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

An In-depth Technical Guide to the Solubility and Purification of 9-(4-Biphenylyl)carbazole

This guide provides a comprehensive technical overview of the solubility characteristics and purification methodologies for 9-(4-Biphenylyl)carbazole, a key building block in the development of advanced organic electronic materials. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes field-proven insights with established scientific principles to facilitate the handling and purification of this high-performance molecule.

Introduction: The Significance of Purity for this compound

This compound, with the molecular formula C24H17N and a molecular weight of 319.4 g/mol , is a carbazole derivative that has garnered significant interest for its applications in organic light-emitting diodes (OLEDs) and other electronic devices.[1] Its high thermal stability and advantageous electronic properties make it a promising candidate for use as a hole transport material.[2] The performance of such organic semiconductor devices is critically dependent on the purity of the constituent materials. Even trace impurities can act as charge traps or quenching sites, leading to diminished device efficiency, reduced operational lifetime, and color instability. Therefore, a thorough understanding of the solubility and the implementation of effective purification strategies are paramount to achieving high-purity this compound suitable for high-performance applications.

Solubility Profile of this compound

The solubility of this compound is a crucial parameter that dictates the choice of purification method, particularly for solution-based techniques like recrystallization and column chromatography. While extensive quantitative solubility data for this specific molecule is not widely published, its solubility characteristics can be inferred from its chemical structure and from data available for analogous carbazole derivatives.

The molecule's large, nonpolar aromatic structure, consisting of a carbazole core and a biphenyl substituent, suggests good solubility in nonpolar and moderately polar organic solvents. Conversely, it is expected to be poorly soluble in highly polar solvents like water and lower alcohols. The principle of "like dissolves like" is the guiding tenet here; solvents with a polarity similar to that of the solute will be most effective.

Table 1: Qualitative and Estimated Solubility of this compound in Common Organic Solvents

| Solvent | Polarity Index | Expected Solubility | Rationale & Causality |

| Hexane | 0.1 | Low to Moderate | As a nonpolar aliphatic solvent, hexane can solvate the nonpolar aromatic rings to some extent, but the large, rigid structure of the molecule may limit high solubility. |

| Toluene | 2.4 | Good | The aromatic nature of toluene allows for favorable π-π stacking interactions with the carbazole and biphenyl rings, leading to good solubility. |

| Dichloromethane (DCM) | 3.1 | High | DCM is a versatile solvent that can effectively solvate a wide range of organic compounds. Its moderate polarity is well-suited for this compound. |

| Chloroform | 4.1 | High | Similar to DCM, chloroform is an excellent solvent for many carbazole derivatives due to its ability to engage in favorable dipole-dipole interactions. |

| Tetrahydrofuran (THF) | 4.0 | High | THF's ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is suitable for dissolving large organic molecules like this compound. |

| Ethyl Acetate | 4.4 | Moderate to Good | Ethyl acetate is a moderately polar solvent that can be effective, particularly at elevated temperatures, making it a good candidate for recrystallization.[3] |

| Acetone | 5.1 | Moderate | While more polar, acetone can still dissolve significant amounts of carbazole derivatives, especially with heating.[4] |

| Ethanol | 4.3 | Low | The high polarity and hydrogen-bonding nature of ethanol make it a poor solvent for the largely nonpolar this compound at room temperature, but this property can be exploited for recrystallization or precipitation. |

| Methanol | 5.1 | Very Low | Similar to ethanol, but even more polar, making it a suitable anti-solvent. |

| Water | 10.2 | Insoluble | The high polarity and strong hydrogen-bonding network of water make it incapable of solvating the nonpolar this compound. |

Purification Methodologies: A Practical Guide

The choice of purification method depends on the nature and quantity of impurities, the required purity level, and the scale of the operation. For this compound, three primary techniques are recommended: recrystallization, column chromatography, and sublimation.

Recrystallization: The Foundational Technique

Recrystallization is a powerful and economical method for purifying solid organic compounds. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Experimental Protocol for Recrystallization:

-

Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Based on the solubility profile, toluene or ethyl acetate are good starting points.[3] A solvent pair, such as toluene/hexane, can also be effective.

-

Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring, adding the minimum amount of hot solvent required to fully dissolve the solid.

-

Decolorization (Optional): If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration: If charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor. Dry the crystals in a vacuum oven.

Diagram 1: Recrystallization Workflow

Caption: Workflow for the recrystallization of this compound.

Column Chromatography: For High-Purity Separation

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing impurities with similar solubility to the desired product.

Experimental Protocol for Column Chromatography:

-

Stationary and Mobile Phase Selection: Silica gel is the most common stationary phase for carbazole derivatives. The mobile phase (eluent) is chosen based on the polarity of the compound and impurities, often determined by preliminary thin-layer chromatography (TLC). A common eluent system is a mixture of a nonpolar solvent like hexane and a slightly more polar solvent like ethyl acetate or dichloromethane.[5]

-

Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pour it into a chromatography column. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a suitable solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel bed.

-

Elution: Add the mobile phase to the top of the column and allow it to flow through. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with increasing polarity.

-

Fraction Collection: Collect the eluent in a series of fractions. Monitor the separation by TLC to identify the fractions containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Diagram 2: Column Chromatography Workflow

Caption: Workflow for column chromatography purification.

Sublimation: The Ultimate Purification for Electronic-Grade Materials

Sublimation is a phase transition from solid to gas without passing through a liquid phase. For organic electronic materials, gradient sublimation under high vacuum is a superior purification method as it avoids the use of solvents and can effectively remove non-volatile impurities.[6] Many carbazole derivatives for electronic applications are purified by sublimation.[7][8][9]

Experimental Protocol for Vacuum Sublimation:

-

Apparatus Setup: Use a sublimation apparatus consisting of an outer chamber to hold the crude material and a cold finger to collect the purified sublimate.

-

Sample Preparation: Ensure the crude this compound is completely dry and place it in the bottom of the sublimation apparatus.[10]

-

Vacuum and Cooling: Connect the apparatus to a high-vacuum pump (pressure < 0.1 Torr) and circulate a coolant (chilled water or a dry ice/acetone slurry) through the cold finger.[10]

-

Heating: Gradually heat the bottom of the apparatus using a heating mantle. The optimal temperature is below the melting point but sufficient to induce sublimation. This temperature may need to be determined empirically, but for similar compounds, it is often in the range of 120-180 °C.[10]

-

Collection: The purified this compound will sublime and deposit as crystals on the cold finger.

-

Product Recovery: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly venting to atmospheric pressure. Carefully remove the cold finger and scrape off the purified crystals.[10]

Diagram 3: Sublimation Purification Logic

Caption: Logical flow of the vacuum sublimation process.

Purity Assessment: Validating the Outcome

After purification, it is essential to assess the purity of the this compound. The most common and reliable methods are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of a sample. A purity level of >99% is often required for electronic applications.[9] A certificate of analysis for a similar compound, 9-(4-Bromophenyl)carbazole, shows a purity of 98.6% as determined by HPLC.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the purified compound and to detect the presence of proton-containing impurities. Absolute quantitative 1H NMR (qNMR) can be a powerful tool for determining purity with high accuracy, as it is orthogonal to chromatographic methods.[12]

Conclusion

The successful application of this compound in advanced technologies hinges on achieving the highest possible purity. This guide has detailed the critical aspects of its solubility and provided robust, field-tested protocols for its purification via recrystallization, column chromatography, and vacuum sublimation. By understanding the principles behind these techniques and implementing rigorous purity assessment, researchers and developers can ensure the quality and performance of their materials, paving the way for next-generation organic electronic devices.

References

- 1. This compound | C24H17N | CID 412897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 6299-16-7: 9-(biphenyl-4-yl)-9H-carbazole | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. A Versatile Pd-Catalyzed Alkyne Annulation Process for Benzo[a]carbazoles and their Anticancer Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 4,4'-Bis(9H-carbazol-9-yl)biphenyl (purified by sublimation) 99.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. 4,4'-Bis(9H-carbazol-9-yl)biphenyl (purified by sublimatio… [cymitquimica.com]

- 9. chemimpex.com [chemimpex.com]

- 10. benchchem.com [benchchem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Frontier Molecular Orbital Energy Levels of 9-(4-Biphenylyl)carbazole

Introduction: The Strategic Importance of 9-(4-Biphenylyl)carbazole

This compound is a significant molecular building block in the field of organic electronics. Its structure, featuring a carbazole core attached to a biphenyl group, provides a unique combination of high thermal stability, excellent charge-transporting capabilities, and a wide energy gap.[1][2] These characteristics make it and its derivatives prime candidates for use as host materials and hole transport layers (HTLs) in Organic Light-Emitting Diodes (OLEDs).

The performance of such organic electronic devices is fundamentally governed by the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1] These frontier orbitals dictate the efficiency of charge injection from the electrodes, the transport of charges (holes and electrons) through the organic layers, and the energetic landscape for exciton formation. A precise understanding and determination of these energy levels are therefore not merely academic exercises; they are critical prerequisites for the rational design and optimization of next-generation display and lighting technologies.

This guide provides an in-depth analysis of the methodologies used to determine the HOMO and LUMO energy levels of this compound, synthesizing both experimental and computational approaches to offer a comprehensive and validated understanding of its electronic properties.

Section 1: Theoretical Foundation of Frontier Molecular Orbitals

In molecular orbital theory, the HOMO and LUMO are the orbitals at the "frontier" of electron occupation.

-

HOMO (Highest Occupied Molecular Orbital): This is the highest energy level that contains electrons. Its energy level corresponds to the ionization potential—the energy required to remove an electron from the molecule. In the context of organic semiconductors, the HOMO level is analogous to the valence band in inorganic semiconductors.[3] A higher HOMO energy (less negative) facilitates hole injection.

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy level that is devoid of electrons. Its energy level relates to the electron affinity—the energy released when an electron is added. The LUMO level is analogous to the conduction band.[3] A lower LUMO energy (more negative) facilitates electron injection.

-

HOMO-LUMO Gap (Eg): The energy difference between the HOMO and LUMO is the fundamental energy gap. This gap is a critical parameter that determines the molecule's intrinsic stability, color, and the voltage required for electronic excitation.[3][4]

A precise alignment of these energy levels with the work functions of the device's anode and cathode, as well as with the energy levels of adjacent organic layers, is essential for minimizing energy barriers and maximizing device efficiency.

Section 2: Experimental Determination of HOMO & LUMO Levels

Experimental techniques provide real-world measurements of a molecule's electronic behavior in a condensed phase, offering crucial data for validating theoretical models.